N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide (CAS 921525-90-8) is a synthetic small molecule belonging to the 4,1-benzoxazepine class, a scaffold extensively characterized as squalene synthase inhibitors and cholesterol-lowering agents. The compound features a tetrahydrobenzoxazepinone core with geminal dimethyl substitution at position 3, an N-propyl group at position 5, and an acetamide moiety at position Its molecular formula is C16H22N2O3 with a molecular weight of 290.36 Da.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 921525-90-8
Cat. No. B2800989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
CAS921525-90-8
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2)NC(=O)C)OCC(C1=O)(C)C
InChIInChI=1S/C16H22N2O3/c1-5-8-18-13-7-6-12(17-11(2)19)9-14(13)21-10-16(3,4)15(18)20/h6-7,9H,5,8,10H2,1-4H3,(H,17,19)
InChIKeyUOAXMFCTWCLQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide (CAS 921525-90-8): Structural Identity and Sourcing Baseline


N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide (CAS 921525-90-8) is a synthetic small molecule belonging to the 4,1-benzoxazepine class, a scaffold extensively characterized as squalene synthase inhibitors and cholesterol-lowering agents [1]. The compound features a tetrahydrobenzoxazepinone core with geminal dimethyl substitution at position 3, an N-propyl group at position 5, and an acetamide moiety at position 8. Its molecular formula is C16H22N2O3 with a molecular weight of 290.36 Da. This compound occupies a specific structural niche within the benzoxazepine chemical space, distinct from both the 7-yl positional isomer (CAS 921521-98-4) and the 5-allyl analog (CAS 921525-05-5) , which are commercially available comparators.

Why N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide Cannot Be Replaced by a Generic In-Class Analog


Within the 4,1-benzoxazepine class, small structural modifications produce substantial shifts in biological activity, target engagement, and physicochemical properties. The acetamide substitution position (8-yl vs. 7-yl) alters the electronic distribution across the benzoxazepine scaffold, which directly influences hydrogen-bonding geometry with target proteins . Similarly, the N5 substituent identity (propyl, allyl, isobutyl, or methyl) modulates both lipophilicity and metabolic stability, factors that are critical for in vivo pharmacokinetics . The 4,1-benzoxazepine scaffold is known to be a privileged pharmacophore for squalene synthase inhibition, where potency can vary by more than 100-fold between closely related analogs [1]. Consequently, generic substitution of this compound with a positional isomer or a different N5-alkyl variant without explicit comparative data would risk unpredictable biological outcomes, making procurement of the exact CAS-registered entity essential for reproducible research.

Quantitative Differentiation Evidence for N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide (CAS 921525-90-8) Relative to Closest Analogs


Positional Isomer Differentiation: 8-yl-Acetamide vs. 7-yl-Acetamide Scaffold Topology

The target compound carries the acetamide group at the 8-position of the benzoxazepine scaffold, whereas its closest commercially available positional isomer (CAS 921521-98-4) bears the identical acetamide at the 7-position . In the 4,1-benzoxazepine squalene synthase inhibitor series, the substitution position on the fused benzene ring is a primary determinant of inhibitory potency. The J. Med. Chem. 2002 study demonstrated that relocation of substituents around the benzoxazepine core results in differential interactions with the farnesyl pyrophosphate binding pocket, altering enzyme inhibition by orders of magnitude [1]. While direct head-to-head comparison of the 8-yl and 7-yl isomers is not available in published literature, the established SAR within this scaffold class indicates that the 8-position substitution provides a distinct hydrogen-bonding vector and steric profile compared to the 7-position substitution.

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

N5-Substituent Lipophilicity and Metabolic Stability: 5-Propyl vs. 5-Allyl Comparison

The target compound incorporates a saturated n-propyl chain at the N5 position, whereas the closely related analog CAS 921525-05-5 carries an unsaturated allyl group at the same position . The allyl group introduces a π-system that increases susceptibility to cytochrome P450-mediated oxidation, potentially reducing metabolic stability compared to the fully saturated propyl group. The molecular formula difference (C16H22N2O3 vs. C16H20N2O3) reflects the loss of two hydrogen atoms in the allyl analog (MW 288.34 vs. 290.36). While experimental LogP or microsomal stability data for these specific compounds are not publicly available, the class-level SAR for 4,1-benzoxazepine squalene synthase inhibitors demonstrates that N-alkyl chain modifications significantly impact oral bioavailability and hepatic clearance [1]. The saturated propyl substituent is predicted to confer greater metabolic stability relative to the unsaturated allyl variant.

Pharmacokinetics LogP Optimization Metabolic Stability

Amide Side Chain Differentiation: Acetamide vs. Butanamide Homologation Effect

The target compound features an acetamide (C2) group at position 8, while a commercially tracked analog bears a butanamide (C4) group at the same position (N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide). This homologation extends the alkyl chain by two methylene units . In the 4,1-benzoxazepine squalene synthase inhibitor series, the nature of the amide side chain directly affects both hydrogen-bonding capacity with the enzyme active site and lipophilicity. The J. Med. Chem. 2002 study established that glycine and β-alanine derivatives exhibited the most potent squalene synthase inhibition (IC50 = 15 nM), while larger or more lipophilic substituents reduced potency [1]. The shorter acetamide group in the target compound preserves a compact polar surface, which is favorable for maintaining hydrogen-bonding interactions without introducing excessive steric bulk that could clash with the enzyme binding pocket.

SAR Homologation Hydrogen Bonding

Class-Level Target Engagement: 4,1-Benzoxazepine Scaffold Squalene Synthase Inhibition Potency Baseline

The 4,1-benzoxazepine scaffold to which the target compound belongs has been pharmacologically validated as a squalene synthase inhibitor chemotype. In the landmark J. Med. Chem. 2002 study, the most potent 4,1-benzoxazepine derivatives (glycine conjugate 3a and β-alanine conjugate 3f) achieved IC50 = 15 nM against squalene synthase prepared from HepG2 cells [1]. The same study demonstrated that related 4,1-benzoxazepine derivatives inhibited cholesterol synthesis in rat liver with ED50 values as low as 2.9 mg/kg (p.o.) for compound 4a, confirming in vivo target engagement [1]. The target compound (CAS 921525-90-8) shares the identical 3,3-dimethyl-4-oxo-5-propyl-tetrahydrobenzoxazepine core with these validated inhibitors, differing only in the nature of the 8-substituent. While direct IC50 data for this specific compound has not been published in peer-reviewed literature, its structural congruence with the potent squalene synthase inhibitor pharmacophore establishes it as a relevant tool compound for cholesterol biosynthesis pathway studies.

Squalene Synthase Enzyme Inhibition Cholesterol Biosynthesis

Recommended Research and Industrial Application Scenarios for N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide (CAS 921525-90-8)


Structure-Activity Relationship (SAR) Profiling at the Benzoxazepine 8-Position for Squalene Synthase Inhibitor Optimization

The acetamide moiety at position 8 of this compound represents an underexplored substitution vector in the validated 4,1-benzoxazepine squalene synthase inhibitor pharmacophore. Medicinal chemistry teams can use this compound as a reference standard to systematically explore how 8-position substituents influence enzyme inhibition potency, benchmarking against the published IC50 = 15 nM achieved by optimized 3-position derivatives [1]. This SAR campaign directly addresses a gap in the structure-activity landscape of this clinically relevant target class.

Metabolic Stability Comparison: Saturated 5-Propyl vs. Unsaturated 5-Allyl Benzoxazepine Analogs

The saturated n-propyl group at N5 distinguishes this compound from the 5-allyl analog (CAS 921525-05-5) . Pharmaceutical researchers conducting in vitro microsomal stability or hepatocyte incubation studies can use this pair of compounds to experimentally quantify the metabolic liability introduced by the allyl unsaturation. Such head-to-head metabolic profiling directly informs lead optimization strategies for oral squalene synthase inhibitors.

Positional Isomer Selectivity Profiling in Target Engagement Assays

This 8-yl-acetamide compound, paired with its 7-yl positional isomer (CAS 921521-98-4) , constitutes a matched molecular pair for interrogating substitution-position effects on target binding. Enzymologists can conduct parallel dose-response experiments against squalene synthase (or related off-target enzymes) to quantify the selectivity shift induced by relocating the acetamide from position 8 to position 7, generating critical data for patent strategy and lead differentiation.

Chemical Probe Development for Cholesterol Biosynthesis Pathway Dissection

Given the established role of 4,1-benzoxazepine derivatives as competitive inhibitors of squalene synthase with respect to farnesyl pyrophosphate [1], this compound can serve as a chemical biology probe to dissect the cholesterol biosynthesis pathway in cellular models. Its structural features (8-acetamide, 5-propyl, 3,3-dimethyl) offer a distinct pharmacological profile that complements existing tool compounds such as TAK-475 (lapaquistat acetate), enabling polypharmacology studies within the isoprenoid biosynthesis network.

Quote Request

Request a Quote for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.